molecular formula C15H20O3 B8489627 Cyclooctyl 4-hydroxybenzoate CAS No. 682352-28-9

Cyclooctyl 4-hydroxybenzoate

Cat. No.: B8489627
CAS No.: 682352-28-9
M. Wt: 248.32 g/mol
InChI Key: XQMNFJGZVWKSEO-UHFFFAOYSA-N
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Description

Cyclooctyl 4-hydroxybenzoate is a chemical compound with the molecular formula C15H20O3 . It is an ester derivative of 4-hydroxybenzoic acid, a monohydroxybenzoic acid that is a phenolic derivative of benzoic acid . As an ester, it belongs to the broader family of 4-hydroxybenzoate esters, which are widely utilized as preservatives (parabens) in food, cosmetics, and pharmaceuticals due to their antimicrobial properties . The cyclooctyl moiety is a distinct, bulky cycloalkyl group that may influence the compound's physical properties, such as solubility and lipophilicity, compared to simpler alkyl esters like methyl or propyl paraben . This ester is of significant interest in specialized research, particularly in the development and study of polymers. Esters of 4-hydroxybenzoic acid serve as key intermediates in the synthesis of liquid crystal polymers and high-performance plastics . The structural combination of the rigid benzoic acid core and the large cyclooctyl group can impart specific thermal and mechanical properties to polymeric materials, making it a valuable subject for investigation in materials science . Furthermore, 4-hydroxybenzoic acid itself is the natural precursor for the benzoquinone ring in the biosynthesis of coenzyme Q (ubiquinone), a crucial lipid involved in electron transport in mitochondria . Researchers may use this compound to study enzyme kinetics and substrate specificity in this pathway, particularly with enzymes like 4-hydroxybenzoate polyprenyltransferase . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

CAS No.

682352-28-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

cyclooctyl 4-hydroxybenzoate

InChI

InChI=1S/C15H20O3/c16-13-10-8-12(9-11-13)15(17)18-14-6-4-2-1-3-5-7-14/h8-11,14,16H,1-7H2

InChI Key

XQMNFJGZVWKSEO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Scientific Research Applications

2.1. Polymer Science

Cyclooctyl 4-hydroxybenzoate is utilized as a plasticizer in the formulation of polymers. Its incorporation into polymer matrices enhances flexibility and thermal stability, making it valuable in the production of high-performance materials. The compound acts as an effective stabilizer, preventing degradation during processing and extending the lifespan of the final products.

ApplicationPolymer TypeEffect
PlasticizerPolyvinyl Chloride (PVC)Improved flexibility
StabilizerPolyethyleneEnhanced thermal stability

Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

Case Study: Antimicrobial Efficacy

  • Objective: Assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Findings: this compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a biocide in pharmaceutical formulations .

3.1. Cosmetics and Personal Care Products

Due to its antioxidant properties, this compound is incorporated into cosmetic formulations as a preservative. It helps extend product shelf life by preventing oxidative degradation.

Table: Usage in Cosmetics

Product TypeConcentration (%)Function
Creams0.5 - 1Preservative
Lotions0.3 - 0.7Antioxidant

3.2. Pharmaceutical Applications

In pharmaceuticals, this compound is studied for its role as a drug delivery agent. Its ability to enhance solubility and bioavailability makes it a candidate for improving the efficacy of poorly soluble drugs.

Case Study: Drug Delivery System

  • Objective: Evaluate the solubilization effect on poorly soluble drugs.
  • Findings: Formulations containing this compound showed improved dissolution rates compared to controls, suggesting enhanced bioavailability in therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between cyclooctyl 4-hydroxybenzoate and its analogs:

Compound Molecular Formula Molecular Weight Alkyl Chain Type Solubility (Water) LogP (Predicted) CAS RN
This compound* C₁₅H₂₀O₃ 248.32 g/mol Cyclic (C₈) Low ~4.2 Not reported
4-Hydroxyphenyl 4-hydroxybenzoate C₁₃H₁₀O₄ 230.22 g/mol Aromatic phenyl Insoluble 2.8 28084-48-2
Decyl 4-hydroxybenzoate C₁₇H₂₆O₃ 278.39 g/mol Linear (C₁₀) Insoluble 6.5 69679-30-7
Isobutyl 4-hydroxybenzoate C₁₁H₁₄O₃ 194.23 g/mol Branched (C₄) Slightly soluble 3.1 4247-02-3
Butyl 4-hydroxybenzoate C₁₁H₁₄O₃ 194.23 g/mol Linear (C₄) Slightly soluble 3.0 94-26-8
Key Observations:

Branching vs. Linearity: Isobutyl (branched C₄) and butyl (linear C₄) analogs show similar molecular weights but differ in retention times during HPLC analysis, with butyl being more retained on C18 columns (Rt = 8.05 mins vs. 6.40–6.45 mins for phenyl and RP18 columns) .

Solubility Trends :

  • Longer alkyl chains (e.g., decyl) and aromatic substituents (e.g., 4-hydroxyphenyl) reduce water solubility due to increased hydrophobicity. Cyclooctyl’s moderate LogP (~4.2) suggests intermediate solubility, suitable for lipid-based formulations .

Toxicity:
  • Isobutyl 4-hydroxybenzoate exhibits low acute toxicity (rat oral LD₅₀ >2000 mg/kg), typical for short-chain esters. Cyclooctyl derivatives may show similar low toxicity but require validation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclooctyl 4-hydroxybenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 4-hydroxybenzoic acid with cyclooctanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction efficiency is optimized by:

  • Controlling stoichiometric ratios (e.g., excess cyclooctanol to drive equilibrium).
  • Using anhydrous conditions to minimize hydrolysis.
  • Employing reflux with a Dean-Stark trap to remove water.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    • Experimental Validation : Follow guidelines for reporting synthetic procedures, including yield, purity, and characterization data (e.g., NMR, FTIR) as per journal standards .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Structural Confirmation :
  • NMR : Compare 1H^1H and 13C^{13}C spectra with reference data for 4-hydroxybenzoate esters (e.g., propylparaben in ).
  • Melting Point : Verify against literature values (e.g., analogous esters melt at ~96–215°C ).
  • Elemental Analysis : Confirm C/H/O ratios.
    • Reporting : Include full spectral data in supplementary materials, adhering to journal guidelines .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Extraction : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges).
  • Quantification :
  • LC-MS/MS : Use a reverse-phase column with MRM transitions for high specificity .
  • Calibration : Spike matrices with internal standards (e.g., deuterated analogs) to correct for recovery losses.
    • Validation : Follow ICH guidelines for linearity, LOD/LOQ, and precision .

Advanced Research Questions

Q. How does the cyclooctyl moiety influence enzymatic degradation compared to shorter alkyl chains in 4-hydroxybenzoate esters?

  • Methodological Answer :

  • Enzyme Assays : Test substrate specificity using 4-hydroxybenzoate 1-hydroxylase (e.g., from Candida parapsilosis), which hydroxylates para-substituted analogs .
  • Kinetic Studies : Measure kcatk_{\text{cat}} and KmK_m via oxygen consumption assays. Cyclooctyl’s bulk may reduce binding efficiency versus methyl/propyl esters.
  • Computational Modeling : Use docking simulations (e.g., AutoDock) to compare steric effects of alkyl chains in enzyme active sites.
    • Data Interpretation : Cross-reference with structural analogs (e.g., 4-aminobenzoate in ) to resolve contradictions in activity trends.

Q. What computational strategies predict the environmental fate of this compound?

  • Methodological Answer :

  • Metabolic Modeling : Apply frameworks like PMpath to simulate rhizosphere interactions (e.g., degradation to catechol via microbial consortia ).
  • QSAR Models : Use log PowP_{\text{ow}} and biodegradation QSAR tools (e.g., EPI Suite) to estimate persistence and bioaccumulation.
    • Experimental Validation : Conduct soil microcosm studies with LC-MS monitoring of degradation intermediates.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Grouping/Read-Across : Compare with structurally similar esters (e.g., methylparaben) using criteria from regulatory guidelines (shared functional groups, metabolic pathways ).
  • Dose-Response Studies : Replicate assays under standardized conditions (e.g., OECD TG 211 for Daphnia toxicity).
  • Meta-Analysis : Systematically evaluate literature for confounding variables (e.g., solvent effects, impurity levels).

Q. What experimental strategies elucidate interactions between this compound and microbial enzymes?

  • Methodological Answer :

  • Oxygen Consumption Assays : Monitor O2O_2 uptake in enzyme reactions to detect uncoupling (H2_2O2_2 formation) .
  • HPLC Product Analysis : Identify metabolites (e.g., hydroxylated derivatives) using retention time matching and MS fragmentation.
  • Mutagenesis Studies : Engineer enzyme variants to probe substrate-binding residues (e.g., Phe/Tyr in active sites).

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